Tropatepine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Tropatepine is a naturally occurring alkaloid found in various plants, including belladonna (Atropa belladonna), henbane (Hyoscyamus niger), and mandrake (Mandragora officinarum) []. While it possesses some anticholinergic properties similar to atropine, its scientific research applications focus on different areas. Here's a breakdown of some key research areas involving tropatepine:

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down acetylcholine, a crucial neurotransmitter. Tropatepine has been shown to inhibit AChE activity in some studies []. This has led to research exploring its potential role in treating Alzheimer's disease and other neurodegenerative conditions where AChE dysfunction is implicated []. However, further research is needed to determine its efficacy and safety for these purposes.

Anticonvulsant Effects

Some studies suggest tropatepine may possess anticonvulsant properties. Research on animal models indicates it might help reduce seizure activity []. However, the mechanisms behind this effect are not fully understood, and more research is necessary to determine its potential application in treating epilepsy.

Anti-inflammatory Properties

Emerging research suggests tropatepine might have anti-inflammatory properties. Studies have shown it can reduce inflammation in some cell cultures []. This opens avenues for further investigation into its potential role in treating inflammatory diseases.

Other Research Areas

Tropatepine is also being investigated for its potential applications in other areas, including:

Tropatepine is a chemical compound classified as an anticholinergic agent, primarily used in the treatment of Parkinson's disease and other movement disorders. It is known by the brand name Lepticur and is particularly effective in managing extrapyramidal symptoms induced by neuroleptic medications. The molecular formula for Tropatepine is , with a molar mass of approximately 333.49 g/mol . This compound belongs to the class of dibenzothiepins, which are characterized by a dibenzothiepin moiety—a structure consisting of two benzene rings connected by a thiepin ring .

Tropatepine exhibits significant biological activity as an anticholinergic agent. It works by blocking the action of acetylcholine at muscarinic receptors, which helps alleviate symptoms associated with Parkinson's disease, such as tremors and rigidity. Additionally, it may enhance dopaminergic activity indirectly by reducing cholinergic overactivity in the central nervous system . Its effectiveness in treating extrapyramidal symptoms makes it a valuable drug in neuropharmacology.

The synthesis of Tropatepine can be detailed as follows:

- Starting Materials:

- 3-Chlorotropane

- Dibenzo[b,e]thiepin-11(6H)-one

- Procedure:

- Conduct a Grignard reaction between 3-chlorotropane and dibenzo[b,e]thiepin-11(6H)-one.

- Follow the reaction with dehydration to form the olefin structure.

- Isolate and purify Tropatepine from the reaction mixture.

This synthesis pathway is notable for its reliance on classical organic chemistry techniques, specifically the use of Grignard reagents, which are pivotal in forming carbon-carbon bonds .

Tropatepine is primarily used in clinical settings for:

- Treatment of Parkinson's Disease: It alleviates motor symptoms associated with this neurodegenerative disorder.

- Management of Extrapyramidal Symptoms: It counteracts side effects from antipsychotic medications, providing relief from drug-induced movement disorders .

Due to its anticholinergic properties, Tropatepine may also find applications in other areas where cholinergic modulation is beneficial.

Tropatepine has been studied for its interactions with various medications. Notably, it may increase the anticholinergic effects when used concurrently with drugs like loratadine and loxapine. Such interactions can enhance side effects or therapeutic efficacy, necessitating careful monitoring when co-administered with other anticholinergic agents or medications that influence neurotransmitter systems . Understanding these interactions is crucial for optimizing therapeutic regimens involving Tropatepine.

Tropatepine shares similarities with several other compounds within the class of anticholinergics and dibenzothiepins. Here are some comparable compounds:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Trihexyphenidyl | Antiparkinsonian | More commonly used; older generation drug | |

| Benztropine | Antiparkinsonian | Dual action on dopamine reuptake | |

| Biperiden | Antiparkinsonian | Selective M1 receptor antagonist |

Uniqueness of Tropatepine:

- Unlike trihexyphenidyl and benztropine, Tropatepine has a distinct dibenzothiepin structure that may contribute to its unique pharmacological profile and efficacy against specific symptoms of Parkinson's disease.

- Its specific mechanism in modulating cholinergic activity provides a targeted approach to managing movement disorders without significant sedative effects seen in some other anticholinergics.

Tropatepine possesses the molecular formula C₂₂H₂₃NS with a precisely calculated molecular weight of 333.49 grams per mole [2] [5]. The compound is registered under the Chemical Abstracts Service number 27574-24-9 [2] [3] and exhibits a complex tricyclic structure that combines aromatic and saturated ring systems. The exact mass determination reveals a value of 333.15512091 daltons, with the monoisotopic mass maintaining the identical value [2]. This molecular composition reflects the presence of twenty-two carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and one sulfur atom, creating a sophisticated heterocyclic framework [3] [5].

The molecular weight places tropatepine in the category of medium-sized pharmaceutical molecules, with computational analyses indicating specific physicochemical properties that influence its structural behavior [2]. The compound demonstrates a topological polar surface area of 28.5 square angstroms, suggesting limited polar interactions [2]. Additionally, tropatepine contains twenty-four heavy atoms and exhibits zero rotatable bonds, indicating significant structural rigidity [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₂₃NS | [2] [5] |

| Molecular Weight | 333.49 g/mol | [2] [5] |

| Exact Mass | 333.15512091 Da | [2] |

| CAS Number | 27574-24-9 | [2] [3] |

| Heavy Atom Count | 24 | [2] |

| Topological Polar Surface Area | 28.5 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

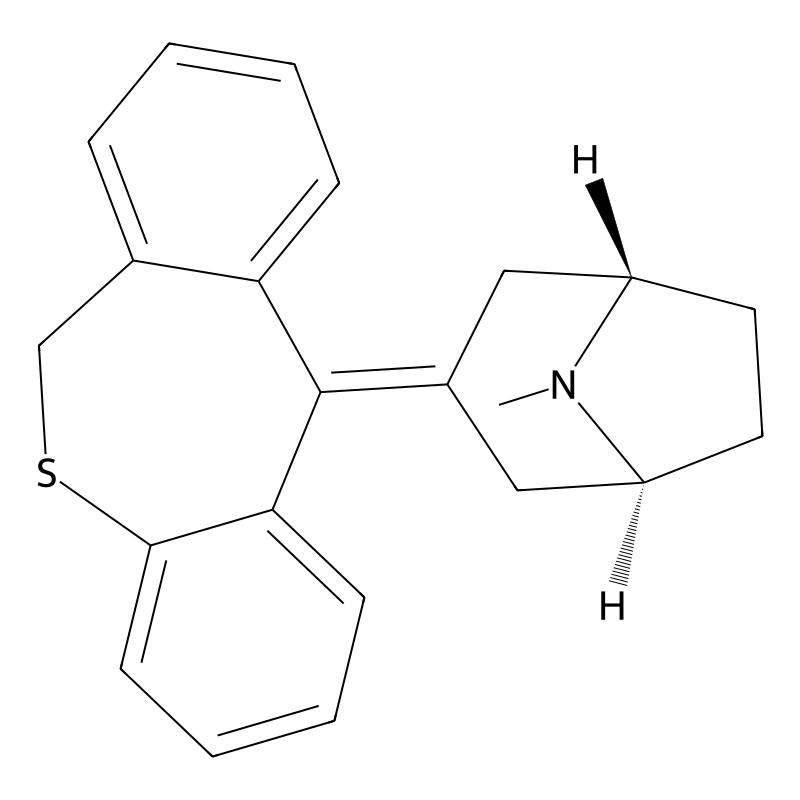

2D Structural Representation: Benzo[b,e]thiepin-Tropane Hybrid Core

The two-dimensional structural representation of tropatepine reveals a unique hybrid architecture consisting of two distinct yet interconnected ring systems [2] [4]. The dibenzo[b,e]thiepin core forms the foundation of the molecule, characterized by a tricyclic aromatic system containing a central seven-membered thiepin ring flanked by two fused benzene rings [17] [19]. This aromatic framework provides the primary electron-rich region of the molecule and contributes significantly to its overall stability [17].

The tropane moiety represents the second major structural component, featuring the characteristic azabicyclo[3.2.1]octane framework [2] [15]. This bicyclic saturated system contains a bridgehead nitrogen atom that bears a methyl substituent, creating a tertiary amine center [2] [18]. The tropane component exhibits inherent rigidity due to its bridged structure, which constrains conformational flexibility while maintaining defined stereochemistry [15] [18].

The connection between these two major structural units occurs through an exocyclic double bond that links the third carbon position of the tropane system to the eleventh carbon of the dibenzothiepin framework [2] [4]. This alkene bridge creates a conjugated system that allows for electronic communication between the aromatic and saturated portions of the molecule [4]. The International Union of Pure and Applied Chemistry name for tropatepine reflects this complex architecture: (1S,5R)-3-(6H-benzo[c] [1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane [2].

The Simplified Molecular Input Line Entry System representation captures the complete structural information: CN1[C@@H]2CC[C@H]1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 [2] [23]. The International Chemical Identifier provides additional structural encoding: InChI=1S/C22H23NS/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22/h2-9,17-18H,10-14H2,1H3/t17-,18+ [2] [5].

3D Conformational Analysis: Stereochemistry and Chirality

The three-dimensional structure of tropatepine exhibits complex stereochemical features that significantly influence its spatial arrangement and potential biological interactions [2] [23]. The molecule contains two defined stereocenters located at the bridgehead positions of the tropane system, specifically at the first and fifth carbon atoms of the azabicyclo[3.2.1]octane framework [2] [5]. These chiral centers create absolute configurations designated as (1S,5R) for one enantiomer and (1R,5S) for the mirror image enantiomer [2] [5].

Crystallographic studies of related dibenzo[b,e]thiepin derivatives reveal that the seven-membered thiepin ring adopts a distorted boat conformation [19] [33]. In the parent dibenzo[b,e]thiepin-11(6H)-one system, the dihedral angle between the mean planes of the two fused benzene rings measures 56.5 degrees [19] [33]. This conformational preference results from the spatial requirements of the seven-membered ring and the sp³ hybridization of specific carbon atoms within the ring system [19].

The presence of an E/Z center in tropatepine adds another layer of stereochemical complexity [23] [27]. This geometric isomerism occurs at the exocyclic double bond connecting the tropane and dibenzothiepin moieties [23]. The restricted rotation around this double bond limits conformational flexibility and maintains a defined spatial relationship between the two major structural components [7]. Computational conformational analysis studies demonstrate that such geometric constraints significantly influence the overall molecular shape and potential receptor binding orientations [14].

Tropatepine exists as a racemic mixture under normal synthetic conditions, meaning equal proportions of both enantiomers are present [23] [34]. This racemic composition results in no net optical activity for the bulk material, despite the inherent chirality of individual molecules [23] [34]. The stereochemical designation indicates two out of two defined stereocenters with one E/Z center, confirming the complete stereochemical characterization of the compound [23] [27].

| Stereochemical Feature | Details | Structural Impact |

|---|---|---|

| Chiral Centers | 2 defined stereocenters | Creates three-dimensional architecture |

| Absolute Configuration | (1S,5R) and (1R,5S) | Defines molecular handedness |

| E/Z Centers | 1 geometric center | Controls spatial relationships |

| Optical Activity | Racemic (±) | No net rotation in bulk |

| Ring Conformation | Distorted boat (thiepin) | Influences molecular flexibility |

Key Functional Groups: Dibenzo[b,e]thiepin System and Tropane Moiety

The structural architecture of tropatepine incorporates several distinct functional groups that collectively define its chemical identity and properties [2] [17]. The dibenzo[b,e]thiepin system represents the primary aromatic component, consisting of a tricyclic framework with inherent electron delocalization [17] [21]. This heterocyclic system contains a central seven-membered thiepin ring that bridges two benzene rings through a sulfur atom, creating a thioether linkage that provides both structural stability and potential coordination sites [17] [19].

The sulfur heteroatom within the dibenzothiepin core contributes significant chemical functionality [17] [21]. Thioether groups exhibit nucleophilic character and can participate in coordination chemistry, while the aromatic rings provide sites for electrophilic substitution reactions [17]. The seven-membered ring configuration allows for conformational flexibility compared to more rigid six-membered aromatic systems [19] [33]. Research on dibenzo[b,e]thiepin derivatives demonstrates that these systems exhibit remarkable chiroptical properties and serve as important scaffolds for various biological activities [17] [19].

The tropane moiety constitutes the second major functional group system in tropatepine [15] [18]. This azabicyclo[3.2.1]octane framework represents a classic alkaloid structure found in numerous natural products [15]. The bridgehead nitrogen atom forms a tertiary amine center through methylation, creating a basic site that can undergo protonation under physiological conditions [15] [18]. The tropane system exhibits inherent rigidity due to its bicyclic nature, with the bridgehead configuration preventing ring inversion and maintaining defined stereochemistry [15].

The tropane functionality provides several important chemical features [15] [18]. The tertiary amine nitrogen serves as a hydrogen bond acceptor and can form ionic interactions when protonated [18]. The saturated methylene groups within the tropane framework offer potential sites for metabolic modification while maintaining the overall structural integrity [15]. The bicyclic arrangement creates a three-dimensional scaffold that positions substituents in specific spatial orientations [18].

The exocyclic alkene bridge connecting the tropane and dibenzothiepin systems represents a critical structural element [2] [4]. This double bond enables conjugation between the aromatic and saturated portions of the molecule, facilitating electronic communication [4]. The geometric constraints imposed by this alkene linkage restrict conformational freedom and maintain a defined spatial relationship between the two major ring systems [2].

| Functional Group | Description | Chemical Significance |

|---|---|---|

| Dibenzo[b,e]thiepin Core | Tricyclic aromatic heterocycle | Provides π-electron system and stability |

| Thiepin Ring | Seven-membered sulfur-containing ring | Contributes conformational flexibility |

| Benzene Rings | Two fused aromatic rings | Aromatic character with delocalized electrons |

| Sulfur Bridge | Thioether linkage | Nucleophilic center and coordination site |

| Tropane Moiety | Azabicyclo[3.2.1]octane system | Three-dimensional rigid framework |

| Tertiary Amine | N-methylated bridgehead nitrogen | Basic center for protonation and binding |

| Alkene Bridge | Exocyclic double bond | Connects ring systems and enables conjugation |

| Methylene Groups | Saturated carbon chains | Provide structural framework and flexibility |